
ThrRS-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ThrRS-IN-2 is a threonyl-tRNA synthetase inhibitor with an inhibition concentration (IC50) value of 56.5 ± 3.5 μM . Threonyl-tRNA synthetase is an enzyme that plays a crucial role in protein synthesis by attaching threonine to its corresponding tRNA. Inhibiting this enzyme can disrupt protein synthesis, making this compound a valuable compound for scientific research, particularly in the study of bacterial infections and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ThrRS-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step usually involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as bromine, nitro, and sulfonamide groups through substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
ThrRS-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
科学的研究の応用
ThrRS-IN-2 has several scientific research applications, including:
Antibacterial Research: As an inhibitor of threonyl-tRNA synthetase, this compound is used to study bacterial protein synthesis and develop new antibacterial agents.
Antimalarial Research: Similar inhibitors have been explored for their potential to target malarial parasites.
Cancer Research: Inhibitors of aminoacyl-tRNA synthetases, including this compound, are investigated for their potential to disrupt protein synthesis in cancer cells.
Biochemical Studies: This compound is used to understand the biochemical pathways involving threonyl-tRNA synthetase and its role in cellular processes.
作用機序
ThrRS-IN-2 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from attaching threonine to its corresponding tRNA, disrupting protein synthesis. The molecular targets and pathways involved include the enzyme’s active site and the subsequent steps in the protein synthesis pathway .
類似化合物との比較
Similar Compounds
Salicylic Acid Derivatives: These compounds also inhibit threonyl-tRNA synthetase and have been studied for their antimalarial properties.
Microcin C-related Compounds: These compounds mimic natural substrates to inhibit aminoacyl-tRNA synthetases.
Uniqueness of ThrRS-IN-2
This compound is unique due to its specific inhibition of threonyl-tRNA synthetase with a well-defined IC50 value. Its synthetic accessibility and potential for modification make it a versatile tool for research in various fields, including antibacterial and anticancer studies .
特性
分子式 |
C16H10Br2N4O3S |
|---|---|
分子量 |
498.2 g/mol |
IUPAC名 |
2,4-dibromo-6-[(E)-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H10Br2N4O3S/c17-11-5-10(15(23)13(18)6-11)7-19-21-16-20-14(8-26-16)9-1-3-12(4-2-9)22(24)25/h1-8,23H,(H,20,21)/b19-7+ |
InChIキー |
STQRBLRCVJUJOG-FBCYGCLPSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



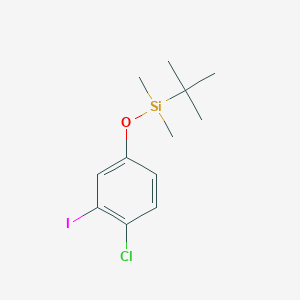

![2,2,2-Trifluoro-N-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazol-2-yl]-acetamide](/img/structure/B13919715.png)
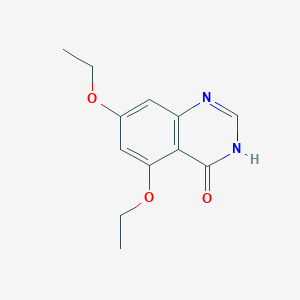
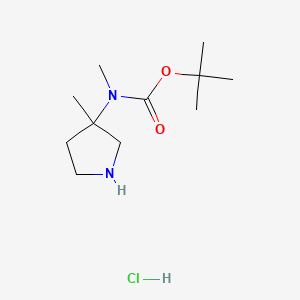


![2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B13919733.png)
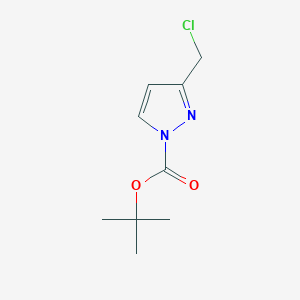
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
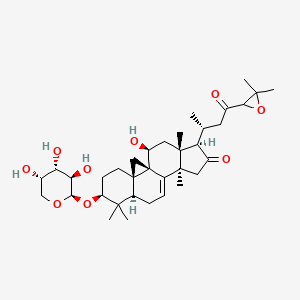
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
